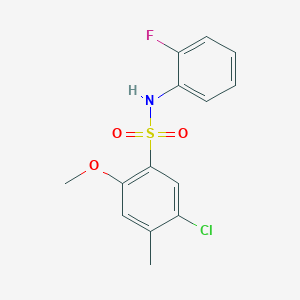

3-((1-(2-(4-Chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

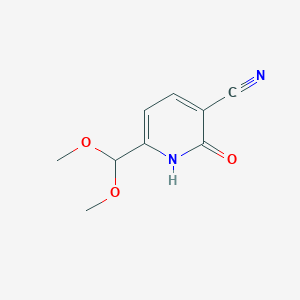

The compound “3-((1-(2-(4-Chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” is a nitrogen-containing heterocyclic compound . It contains a pyrrole and a pyrazine ring, which are common in many bioactive molecules .

Synthesis Analysis

The synthesis of similar compounds involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . The chemical structures of these compounds are usually confirmed by spectral analyses .Molecular Structure Analysis

The molecular structure of such compounds is characterized and confirmed through several methods. For instance, dimeric forms are optimized at three DFT levels to achieve good agreement with the experimental spectra in the solid state .Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are usually established through the effect of different substituents on the vibrational spectra, particularly on the triazole ring .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

The chemical reactivity of related pyrazine and pyridine carbonitriles is demonstrated through various synthetic approaches aimed at generating heterocyclic compounds. For instance, the synthesis of enamines and azaenamines to yield diverse derivatives, including pyrazole and pyridine carbonitriles, showcases the versatility of these compounds in organic synthesis. These methodologies involve reactions with dimethylformamide, ethyl acetoacetate, and hydrazine hydrate, leading to the formation of pyrazole, pyrimidine, and other heterocyclic structures (Tayseer A. Abdallah, 2007; N. Khalifa et al., 2017).

Biological and Antimicrobial Activities

Compounds structurally related to the target molecule have been synthesized and tested for their biological activities, including antimicrobial and anticancer properties. For example, new pyridine derivatives from 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile have shown promising antibacterial and antitumor activities (Safaa I. Elewa et al., 2021). Another study synthesized pyrazolo[5, 1-c][1, 2, 4] triazines from 5-aminopyrazole, revealing significant cytotoxicity against breast cancer cells (MCF7) and antimicrobial effects (Wedad M. Al-Adiwish et al., 2017).

Molecular Docking and In Vitro Screening

The exploration of novel pyridine and fused pyridine derivatives for molecular docking and in vitro screening against GlcN-6-P synthase demonstrates the potential of these compounds in drug discovery. These compounds exhibit moderate to good binding energies, indicating their potential as lead compounds for further development (E. M. Flefel et al., 2018).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds. Compounds with a pyrrolidine ring have been found to interact with various targets, including receptors and enzymes . .

Mode of Action

The mode of action of a compound is determined by its interaction with its biological targets. Pyrrolidine derivatives have been found to interact with their targets in various ways, often involving binding to a specific site on the target molecule . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound are crucial for its bioavailability. Pyrrolidine derivatives have been found to have favorable ADME properties , but the specific ADME properties of “3-((1-(2-(4-Chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” would need to be determined experimentally.

Propiedades

IUPAC Name |

3-[1-[2-(4-chlorophenyl)acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O2/c18-13-3-1-12(2-4-13)9-16(23)22-8-5-14(11-22)24-17-15(10-19)20-6-7-21-17/h1-4,6-7,14H,5,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMONGDZXZXARI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-3-[(1R,2S)-2-methylcyclohexyl]urea](/img/structure/B2440336.png)

![2-chloro-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2440337.png)

![4-bromo-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2440338.png)

![N-butyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide](/img/structure/B2440344.png)

![N-(2-chloro-4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2440348.png)

![8-bromo-7-{3-[(2,5-dimethylphenyl)amino]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2440354.png)

![1-(2,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2440355.png)